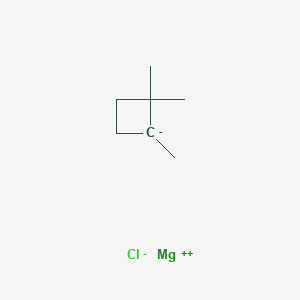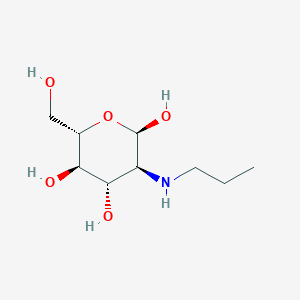
2-Deoxy-2-(propylamino)-alpha-L-glucopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Deoxy-2-(propylamino)-alpha-L-glucopyranose is a synthetic carbohydrate derivative. This compound is part of a broader class of deoxy sugars, which are sugars that have had a hydroxyl group replaced by a hydrogen atom. The modification at the 2-position with a propylamino group makes this compound particularly interesting for various biochemical and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-2-(propylamino)-alpha-L-glucopyranose typically involves the selective protection and deprotection of hydroxyl groups on the glucose molecule, followed by the introduction of the propylamino group. One common method starts with the protection of the hydroxyl groups using acetyl or benzyl groups. The 2-position hydroxyl group is then selectively deprotected and converted to a leaving group, such as a tosylate or mesylate. This intermediate is then reacted with propylamine to introduce the propylamino group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Deoxy-2-(propylamino)-alpha-L-glucopyranose can undergo various chemical reactions, including:
Oxidation: The primary alcohol group at the 6-position can be oxidized to a carboxylic acid.
Reduction: The carbonyl group at the anomeric position can be reduced to form a hydroxyl group.
Substitution: The propylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as halides or thiols can be used under basic conditions to replace the propylamino group.
Major Products
Oxidation: 2-Deoxy-2-(propylamino)-alpha-L-glucopyranuronic acid.
Reduction: this compound alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Deoxy-2-(propylamino)-alpha-L-glucopyranose has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex carbohydrate derivatives.
Biology: Studied for its potential role in cellular processes and as a probe for glycosylation pathways.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the context of metabolic disorders and cancer.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of bioactive compounds.
作用機序
The mechanism of action of 2-Deoxy-2-(propylamino)-alpha-L-glucopyranose involves its interaction with specific enzymes and receptors in biological systems. The propylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting or modifying their activity. This compound may also interfere with glycosylation processes, affecting the structure and function of glycoproteins and glycolipids.
類似化合物との比較
Similar Compounds
2-Deoxy-2-fluoro-alpha-L-glucopyranose: Similar structure but with a fluorine atom instead of a propylamino group.
2-Deoxy-2-(methylamino)-alpha-L-glucopyranose: Similar structure but with a methylamino group instead of a propylamino group.
2-Deoxy-2-(ethylamino)-alpha-L-glucopyranose: Similar structure but with an ethylamino group instead of a propylamino group.
Uniqueness
The uniqueness of 2-Deoxy-2-(propylamino)-alpha-L-glucopyranose lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The propylamino group provides a balance of hydrophobicity and hydrogen bonding capability, making it a versatile scaffold for further functionalization and application in various fields.
特性
CAS番号 |
775536-43-1 |
|---|---|
分子式 |
C9H19NO5 |
分子量 |
221.25 g/mol |
IUPAC名 |
(2R,3S,4S,5R,6S)-6-(hydroxymethyl)-3-(propylamino)oxane-2,4,5-triol |
InChI |
InChI=1S/C9H19NO5/c1-2-3-10-6-8(13)7(12)5(4-11)15-9(6)14/h5-14H,2-4H2,1H3/t5-,6-,7-,8-,9+/m0/s1 |
InChIキー |
CDIASLMTBMKXBH-VCQFTWBDSA-N |
異性体SMILES |
CCCN[C@H]1[C@@H]([C@H]([C@@H](O[C@H]1O)CO)O)O |
正規SMILES |
CCCNC1C(C(C(OC1O)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methanesulfonamide, N-[5-(methylamino)-2-thiazolyl]-](/img/structure/B14220449.png)
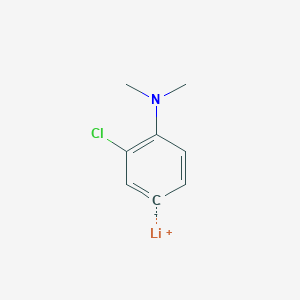
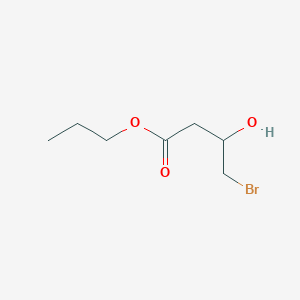
![6-[(2-hydroxyacetyl)amino]-N-phenylhexanamide](/img/structure/B14220462.png)

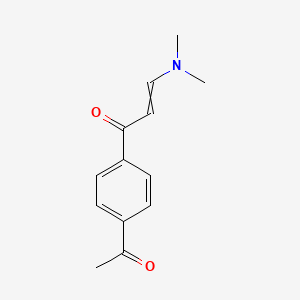
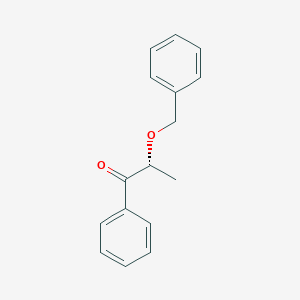
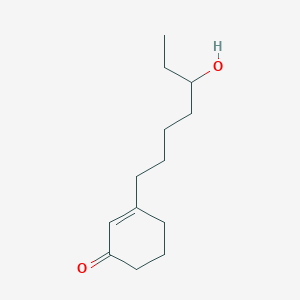
![1-{2-[Dibenzyl(bromo)stannyl]ethenyl}cycloheptan-1-ol](/img/structure/B14220500.png)
![8-Bromo-4-methyl-1,2,5,6-tetrahydrobenzo[f]quinolizin-3-one](/img/structure/B14220501.png)
![2-{5-[8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl]-1H-indol-3-yl}acetamide](/img/structure/B14220506.png)
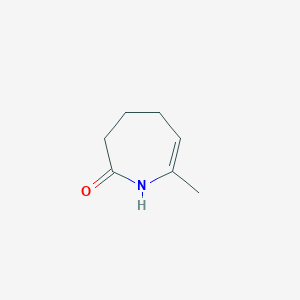
![[2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazol-5-yl]methanol](/img/structure/B14220519.png)
